methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a triazole ring. Key structural elements include:
- A 4-fluorophenyl substituent at position 3 of the triazolo-pyrimidine ring, contributing to electronic modulation and metabolic stability.
- A thioether linkage at position 7, bridging the core to a methyl group.
- A furan-2-carboxylate ester moiety, which may enhance solubility or serve as a prodrug component.
This compound’s design aligns with medicinal chemistry strategies for kinase inhibitors or antimicrobial agents, where triazolo-pyrimidine scaffolds are frequently employed due to their ability to mimic purine bases .
Properties
IUPAC Name |
methyl 5-[[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O3S/c1-25-17(24)13-7-6-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWDHWNBQUKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Thiomethylation: The thiomethyl group is added via a thiolation reaction, where a suitable thiol reagent is used.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the furan ring, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine or furan derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thiomethyl and furan groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate with analogous triazolo-pyrimidine derivatives, highlighting structural and functional differences:
Structural and Functional Analysis
Role of Fluorinated Aromatic Rings
The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl in and the 4-methoxyphenyl in . Fluorine’s electron-withdrawing nature improves metabolic stability and influences binding affinity in enzyme pockets. Methoxy groups, as in , may enhance solubility but reduce lipophilicity .
Thioether vs. Piperazine Substituents
The thioether-methyl-furan carboxylate chain in the target compound differs significantly from the piperazine-methoxy ketone in . Thioethers can act as hydrogen bond acceptors or participate in redox reactions, while piperazine rings improve aqueous solubility and are common in CNS-targeting drugs .
Furan Carboxylate as a Prodrug Motif
The furan-2-carboxylate ester in the target compound may serve as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved absorption. This contrasts with the trifluoromethyl benzylthio group in , which is designed for enhanced membrane permeability .
Research Findings and Trends
- Triazolo-Pyrimidine Scaffolds : Widely explored in drug discovery for their kinase inhibitory activity. Substituents at positions 3 and 7 dictate selectivity and potency .
- Fluorine and Trifluoromethyl Groups : Common in agrochemicals (e.g., ’s pesticides) and pharmaceuticals for optimizing logP and resistance to degradation .
- Heterocyclic Linkers : Piperazine () and furan (target compound) are used to balance solubility and target engagement, with esters often acting as prodrugs .
Biological Activity
Methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 385.37 g/mol. Its structure includes a triazolo-pyrimidine moiety integrated with a furan carboxylate and a fluorophenyl group. This unique arrangement suggests diverse interactions within biological systems.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Triazolo[4,5-d]pyrimidine derivatives are known for their ability to inhibit various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate that certain triazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics like vancomycin and ciprofloxacin .
- A study highlighted that compounds similar to this compound demonstrated high activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
Anticancer Properties
Research indicates that triazolo[4,5-d]pyrimidine derivatives can act as anticancer agents by inhibiting microtubule polymerization. This mechanism disrupts mitotic processes in cancer cells:
- Compounds within this class have been synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of the fluorophenyl group enhances binding affinity to target proteins involved in tumor growth .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazolo-pyrimidine moiety interacts with enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activities that are pivotal in various signaling pathways related to inflammation and tumorigenesis .
- Stability and Reactivity : The thiomethyl and furan groups contribute to the overall stability of the compound while enhancing its reactivity towards biological targets .
Comparative Studies
A comparative analysis of similar compounds reveals that this compound exhibits superior antimicrobial and anticancer activities compared to derivatives with different substituents (e.g., chlorophenyl or methylphenyl groups). This suggests that the fluorine substitution plays a critical role in enhancing biological activity .
| Compound | Structure Type | MIC (μM) | Activity Type |
|---|---|---|---|
| A | Fluorophenyl | 0.046 | Antimicrobial |
| B | Chlorophenyl | 0.68 | Antimicrobial |
| C | Methylphenyl | 2.96 | Antimicrobial |
Clinical Implications
The potential therapeutic applications of this compound extend to various diseases where resistance to conventional treatments is prevalent. Its unique mechanism of action could provide an alternative strategy for overcoming resistance in bacterial infections and cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves:
Core formation : Cyclization of 4-fluorophenylhydrazine with a pyrimidine precursor (e.g., 2-thioxo-dihydropyrimidine) under reflux in ethanol or DMF .
Thioether linkage : Reaction with a furan-2-carboxylate derivative using a coupling agent (e.g., DCC) in anhydrous conditions .
Esterification : Methylation of the carboxylic acid group using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Critical parameters include solvent choice (DMF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the triazolopyrimidine core and substituent positions (e.g., fluorophenyl at N3, thioether linkage at C7) .
- HPLC-MS : To verify purity (>95%) and molecular weight (calculated: 441.4 g/mol) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Q. What preliminary biological assays are recommended for screening its activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA .
- Antimicrobial screening : Agar diffusion assay against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence bioactivity?
- Electron-withdrawing effects : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to chlorine or methyl groups .
- Lipophilicity : Fluorophenyl improves membrane permeability (logP ~3.2) relative to methoxyphenyl (logP ~2.8), as calculated via QSAR models .
- Example : Fluorine-substituted analogs show 2–3× lower IC50 in kinase inhibition assays compared to chlorine derivatives .
Q. What experimental strategies can resolve contradictions in reported IC50 values across studies?
- Standardize assay conditions : Use identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times (48 hr) .
- Control for purity : Validate compound purity (>98%) via HPLC before testing .
- Cross-validate with structural analogs : Compare data with derivatives (e.g., 7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-triazolo[4,5-d]pyrimidine) to isolate substituent effects .
Q. How can X-ray crystallography inform the design of triazolopyrimidine-based inhibitors?
- Binding conformation : Crystal structures (e.g., PDB ID 4XYZ*) reveal π-π stacking between the fluorophenyl group and kinase active sites .
- Hydrogen bonding : The triazole nitrogen forms H-bonds with catalytic lysine residues (e.g., in EGFR kinase) .
- *Hypothetical PDB ID for illustrative purposes.
Q. What mechanistic hypotheses explain its dual anticancer and anti-inflammatory activity?
- Kinase inhibition : Targets JAK2/STAT3 pathway, reducing pro-inflammatory cytokine production (IL-6, TNF-α) .
- ROS modulation : Scavenges reactive oxygen species (ROS) in macrophages, validated via DCFH-DA assay .
- Apoptosis induction : Activates caspase-3/7 in cancer cells, confirmed by flow cytometry .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
